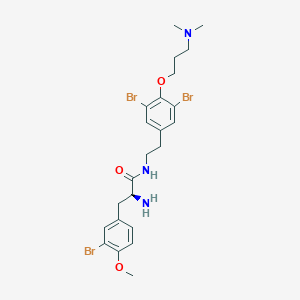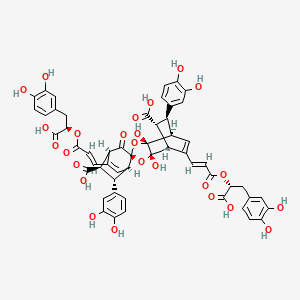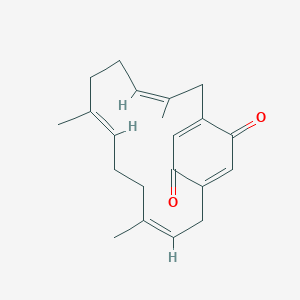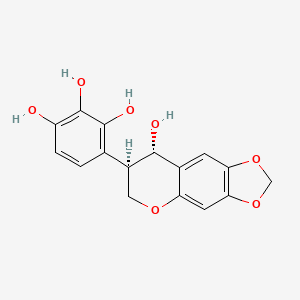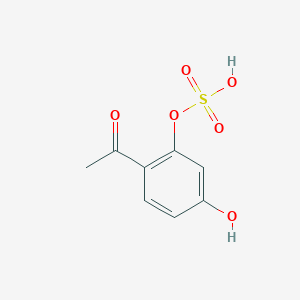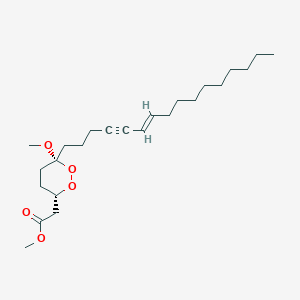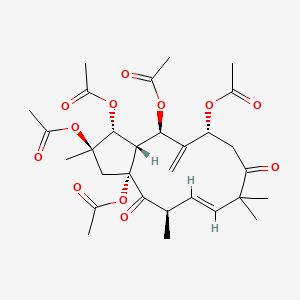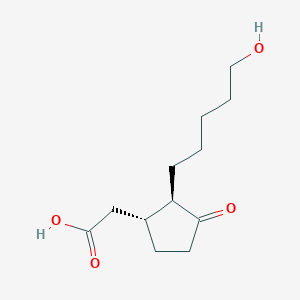
(-)-12-Hydroxy-9,10-dihydrojasmonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-12-hydroxy-9,10-dihydrojasmonic acid is a dihydrojasmonic acid and an oxo monocarboxylic acid.
Aplicaciones Científicas De Investigación
Plant Growth Regulation : (-)-12-Hydroxy-9,10-dihydrojasmonic acid is a metabolite of dihydrojasmonic acid (DJA), which plays a role in plant growth regulation. In barley shoots, DJA is converted into (-)-9,10-dihydro-11ξ-hydroxyjasmonic acid and its O(11)-β-d-glucopyranoside, indicating its significance in plant metabolism (Meyer et al., 1989). Additionally, amino acid conjugates of DJA, such as N-[12-hydroxy-9,10-dihydrojasmonoyl]isoleucine, have been identified in barley, suggesting a complex role in plant growth (Meyer et al., 1991).
Biochemical Significance in Plants : The compound is involved in various biochemical pathways in plants. For instance, it is a constituent of various organs of many plant species and accumulates in different concentrations compared to jasmonic acid (JA), indicating its distinct role in plant physiology (Miersch et al., 2007). It's also implicated in wound-induced metabolic conversion in plants, affecting the expression pattern of genes related to JA biosynthesis and signaling (Glauser et al., 2008).
Molecular Characterization : The gene AtST2a in Arabidopsis thaliana encodes a hydroxyjasmonate sulfotransferase, which shows specificity for 11- and 12-hydroxyjasmonate. This discovery suggests a potential pathway for the regulation of jasmonic acid in plants (Gidda et al., 2003).
Applications in Aphid Deterrence : Hydroxylated derivatives of jasmonates, produced through microbial transformations, have shown aphid deterrent activity. This application demonstrates the potential of (-)-12-Hydroxy-9,10-dihydrojasmonic acid derivatives in agricultural pest control (Gliszczyńska et al., 2015).
Propiedades
Nombre del producto |
(-)-12-Hydroxy-9,10-dihydrojasmonic acid |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
2-[(1R,2R)-2-(5-hydroxypentyl)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h9-10,13H,1-8H2,(H,15,16)/t9-,10-/m1/s1 |
Clave InChI |
SXFKEAKOXUOQGN-NXEZZACHSA-N |
SMILES isomérico |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)CCCCCO |
SMILES canónico |
C1CC(=O)C(C1CC(=O)O)CCCCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)
![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1247257.png)
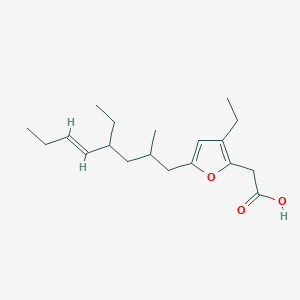


![(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide](/img/structure/B1247267.png)

